4-Pyrimidinamine, N,N-diethyl-5-methyl-
Description
4-Pyrimidinamine, N,N-diethyl-5-methyl- (CAS: Not explicitly provided in evidence), is a pyrimidine derivative characterized by a pyrimidine core substituted with a diethylamine group at position 4 and a methyl group at position 3. Pyrimidine derivatives are widely studied for their pharmacological, agrochemical, and materials science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .
Properties
CAS No. |
28942-78-1 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N,N-diethyl-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C9H15N3/c1-4-12(5-2)9-8(3)6-10-7-11-9/h6-7H,4-5H2,1-3H3 |
InChI Key |
FJTDEWVLIZZPQW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC=NC=C1C |
Canonical SMILES |
CCN(CC)C1=NC=NC=C1C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
- N,N-Diethyl vs. N-Methyl/Chloro Groups: Compared to Crimidine (2-chloro-N,N,6-trimethyl-4-pyrimidinamine, CAS 535-89-7), which has smaller methyl groups and an electron-withdrawing chlorine atom at position 2, the diethyl groups in the target compound introduce steric bulk and electron-donating effects. Crystallographic Data: In N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and substituents range from 11.3° to 70.1°, influenced by intramolecular N–H⋯N hydrogen bonds. The diethyl groups in the target compound may disrupt such interactions, altering molecular packing .
5-Methyl vs. 6-Methyl Substitution :
Substitution at position 5 (vs. 6-methyl in ) may shift electronic density and steric hindrance, affecting binding to biological targets or crystal lattice stability .
Physicochemical Properties
- Thermal Stability : Methyl and ethyl substituents generally increase thermal stability compared to halogenated analogs. For example, 5-Iodopyrimidin-4-amine (CAS 91416-96-5) may exhibit lower stability due to the iodine atom’s polarizability .
Pharmacological Potential
- Anticancer Activity : Pyrimidine derivatives like N5-benzylidene-N4-phenylpyrimidine-4,5-diamine () show activity against HeLa cells via kinase inhibition. The diethyl groups in the target compound could modulate selectivity or potency by altering steric interactions with enzyme active sites .
- Toxicity Profile : Crimidine’s high toxicity () is linked to its chloro and trimethyl substituents. The absence of halogens in the target compound may reduce acute toxicity, aligning it closer to bio-based amines used in epoxy resins () .
Agrochemical Use
- Pesticide Derivatives: Compounds like pyrimidifen (5-chloro-N-(2-(4-(2-ethoxyethyl)-2,3-dimethylphenoxy)ethyl)-6-ethyl-4-pyrimidinamine, ) share a pyrimidinamine backbone but differ in substituents. The target compound’s diethyl groups may offer a balance between lipophilicity and environmental persistence .
Comparative Data Table
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